Bicalutamide-d4 Sulfide
Description
Chemical Identity and Structural Relationship to Bicalutamide (B1683754) Analogues and Impurities
Bicalutamide-d4 Sulfide (B99878) is structurally a derivative of Bicalutamide, a non-steroidal androgen receptor antagonist. caymanchem.com The core structure is a propanamide backbone. ontosight.ai One side of the backbone is attached to a 4-cyano-3-(trifluoromethyl)phenyl group, and the other side contains a 2-hydroxy-2-methylpropyl group linked to a deuterated fluorophenyl ring via a sulfide (-S-) linkage. pharmaffiliates.com The "-d4" designation indicates that four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. caymanchem.compharmaffiliates.com
The primary structural differences between Bicalutamide-d4 Sulfide, its non-labeled analogue (Bicalutamide Sulfide), and the final drug, Bicalutamide, lie in the sulfur oxidation state and the isotopic labeling. Bicalutamide Sulfide is the direct synthetic precursor to Bicalutamide; the synthesis is completed by oxidizing the sulfide (-S-) group to a sulfone (-SO2-). nih.govnih.gov Bicalutamide Sulfide is recognized as "Bicalutamide Impurity J" in pharmacopeial references. ontosight.airxnchem.comsynthinkchemicals.com
Other related impurities in the synthesis of Bicalutamide include Bicalutamide Sulfoxide (B87167) (Impurity E), where the sulfide is partially oxidized, and various isomers or degradation products such as Desfluoro Bicalutamide (Impurity A) and Deshydroxy Bicalutamide (Impurity C). pharmaffiliates.compharmaffiliates.com
Table 1: Comparison of Bicalutamide and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Bicalutamide | C18H14F4N2O4S | 430.37 | Sulfone (-SO2-) |
| Bicalutamide Sulfide (Impurity J) | C18H14F4N2O2S | 398.38 | Sulfide (-S-) |
| This compound | C18H10D4F4N2O2S | 402.40 | Deuterated Sulfide (-S-) |
Significance within the Synthetic and Analytical Chemistry of Androgen Receptor Ligands
The chemical class of non-steroidal androgen receptor ligands, which includes Bicalutamide, is pivotal in the treatment of prostate cancer. nih.gov The synthesis of these complex molecules requires multiple steps, and controlling the formation of impurities is a critical aspect of pharmaceutical chemistry.
Bicalutamide Sulfide is a significant compound in this context for two main reasons:
Synthetic Intermediate: It is the penultimate intermediate in several common synthetic routes to Bicalutamide. pharmaffiliates.comnih.govresearchgate.net The synthesis often involves the reaction of an epoxide intermediate with 4-fluorothiophenol (B130044) to form the sulfide, which is subsequently oxidized to the active sulfone. nih.govgoogle.comrsc.org Understanding the chemistry of this sulfide is essential for optimizing reaction conditions to maximize the yield of the final API.
Process Impurity: Because the conversion from sulfide to sulfone may be incomplete, Bicalutamide Sulfide is a common process-related impurity found in the final drug substance. ontosight.ai Regulatory agencies like the European Pharmacopoeia (EP) set strict limits on the levels of such impurities. ontosight.airxnchem.com Therefore, highly sensitive analytical methods are required to detect and quantify Bicalutamide Sulfide (Impurity J) to ensure the safety and efficacy of the Bicalutamide product. synthinkchemicals.com
The study of Bicalutamide Sulfide and its deuterated analogue contributes to the development of more robust and well-controlled manufacturing processes for this important class of therapeutic agents.
Role as a Deuterated Reference Standard in Chemical Methodologies
This compound is designed and used as a deuterated reference standard, specifically as an internal standard in quantitative analytical methods. pharmaffiliates.com The "gold standard" for trace quantitative analysis in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwuxiapptec.com In these methods, an internal standard is a crucial component added in a known quantity to every sample, including calibration standards and unknown samples, to correct for variability. aptochem.com
Stable isotope-labeled (SIL) internal standards like this compound are considered the most reliable choice for LC-MS applications. nih.govmusechem.comscispace.com This is because its physical and chemical properties are nearly identical to the analyte of interest (the non-labeled Bicalutamide Sulfide). researchgate.net
Key advantages of using this compound as an internal standard include:
Correction for Matrix Effects: It co-elutes chromatographically with the non-labeled analyte, meaning it experiences the same signal suppression or enhancement caused by other components in the sample matrix. chromforum.org
Accounts for Sample Preparation Variability: It mimics the analyte during extraction, handling, and injection, effectively normalizing for any loss of material during these steps. aptochem.com
Improved Accuracy and Precision: By correcting for these sources of error, the use of a SIL internal standard leads to more accurate and reproducible quantification of the impurity, which is essential for regulatory compliance. wuxiapptec.comlgcstandards.com
The specific role of this compound is to enable the precise measurement of the Bicalutamide Sulfide impurity in batches of the Bicalutamide API, ensuring that the drug product meets the stringent purity requirements set by health authorities.
Table 2: Research Findings on Deuterated Standards
| Finding/Principle | Significance in Analytical Chemistry | Reference |
|---|---|---|
| Ideal Internal Standards | Stable isotope-labeled versions are the best choice for bioanalysis as they have the same extraction recovery, ionization response, and retention time. | aptochem.comlgcstandards.com |
| Matrix Effect Compensation | A co-eluting SIL internal standard normalizes for ion suppression or enhancement, which is a major source of imprecision in LC-MS/MS. | |
| Chromatographic Behavior | Deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect". | nih.govchromforum.org |
| Mass Difference | The mass difference between the analyte and the SIL-IS should be sufficient (ideally 4-5 Da) to prevent mass spectrometric cross-talk. | wuxiapptec.com |
Properties
Molecular Formula |
C₁₈H₁₀D₄F₄N₂O₂S |
|---|---|
Molecular Weight |
402.4 |
Synonyms |
(+/-)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-d4)thio]-2-hydroxy-2-methyl-propanamide; (R,S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-d4)thio]-2-hydroxy-2-methylpropionamide |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of Bicalutamide-d4 Sulfide (B99878), providing confirmation of its elemental composition and isotopic enrichment. rsc.org Employing techniques such as electrospray ionization (ESI) coupled with a high-resolution analyzer like an Orbitrap or time-of-flight (TOF) detector, the exact mass of the molecular ion can be measured with high precision. rsc.orgacs.org
For Bicalutamide-d4 Sulfide, with a molecular formula of C18H10D4F4N2O2S, the theoretical monoisotopic mass can be calculated and compared against the experimentally determined value, typically within a mass accuracy of <5 ppm. pharmaffiliates.com This high accuracy allows for the unambiguous confirmation of the elemental formula.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the precursor ion, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways would include the cleavage of the amide bond, loss of the sulfonyl group, and fragmentations around the central propanamide core. The presence of the four deuterium (B1214612) atoms on the fluorophenyl ring results in a characteristic +4 Da mass shift in fragments containing this moiety compared to the non-deuterated analogue, which is crucial for confirming the site of isotopic labeling.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₂S |
| Molecular Weight | 402.40 g/mol pharmaffiliates.com |
| Theoretical Monoisotopic Mass [M+H]⁺ | 403.0806 Da |
| Expected Key Fragmentation | Cleavage of amide bond, loss of sulfonyl moiety, fragmentation of the propanamide backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Stereochemical Assignment
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ²H) and two-dimensional NMR experiments is used to establish atomic connectivity and confirm the precise location of the deuterium labels. rsc.orggoogle.comrsc.orgnih.gov
The ¹H NMR spectrum of this compound provides detailed information about the proton environment. In comparison to its non-deuterated counterpart, the most significant difference is observed in the aromatic region corresponding to the fluorophenylsulfonyl group. nih.gov The substitution of four protons with deuterium atoms leads to the disappearance of their corresponding signals, simplifying the spectrum and confirming the d4-labeling on this ring. The remaining signals correspond to the protons on the cyanotrifluoromethylphenyl ring, the amide proton (NH), and the methyl and methylene (B1212753) protons of the propanamide backbone.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogues
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (NH) | ~8.1-8.9 (broad singlet) nih.gov | N/A |
| Cyanotrifluoromethylphenyl Ar-H | ~7.8-8.7 (multiplets) nih.gov | ~119-143 nih.gov |
| Fluorophenyl-d4 Ar-H | N/A (signals absent due to deuteration) | ~115-165 (signals may show C-D coupling) |
| Methylene (CH₂) adjacent to Sulfur | ~3.0 (singlet or doublet of doublets) nih.gov | ~56 |
| Methyl (CH₃) | ~1.7 (singlet) nih.gov | ~16 |
| Quaternary Carbon (C-OH) | N/A | ~54 |
| Nitrile (CN) | N/A | ~115 |
| Trifluoromethyl (CF₃) | N/A | ~122 (quartet due to C-F coupling) |
Note: Predicted shifts are based on data from non-deuterated sulfide analogues and may vary slightly. nih.govcardiff.ac.uk
To unambiguously assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed. nih.gov
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the cyanotrifluoromethylphenyl ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the propanamide backbone (CH₂ and CH₃) and the aromatic CH groups. The absence of correlations for the deuterated positions on the fluorophenyl ring provides definitive proof of the labeling site.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This experiment is vital for piecing together the entire molecular structure. For instance, correlations from the amide proton (NH) to carbons in the cyanotrifluoromethylphenyl ring and the propanamide carbonyl carbon would confirm the amide linkage. Similarly, correlations from the methylene protons to carbons in the d4-fluorophenyl ring would establish the sulfide linkage.
Deuterium (²H) NMR is a specialized technique used to directly observe the deuterium nuclei. For this compound, the ²H NMR spectrum would display signals corresponding to the deuterium atoms on the fluorophenyl ring. The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum, but the signals are typically broader. This analysis provides direct, unequivocal confirmation of the isotopic labeling pattern and can be used to assess the isotopic distribution and purity at each labeled site.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. google.commdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. These include a strong absorption for the nitrile (C≡N) group around 2230 cm⁻¹, a prominent carbonyl (C=O) stretch for the amide group around 1680 cm⁻¹, and N-H stretching vibrations around 3300 cm⁻¹. The spectrum would also feature strong absorptions corresponding to C-F bonds of the trifluoromethyl group and various C-H and C=C stretching and bending vibrations from the aromatic rings. google.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C-S bond. The C≡N and C=O stretches are also Raman active. The substitution with deuterium would cause a shift in the C-D vibrational modes to lower frequencies compared to the C-H modes, which could be observed in the Raman spectrum. mdpi.com
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable to related sulfide analogues)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of closely related bicalutamide (B1683754) sulfoxide (B87167) analogues provides significant insight. cardiff.ac.uknih.govcardiff.ac.uk
Analytical Methodologies and Applications of Bicalutamide D4 Sulfide
Development and Validation of Chromatographic Methods for Purity and Content Assessment
The assessment of purity and content of active pharmaceutical ingredients (APIs) and their related substances is critical for ensuring drug quality and safety. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of this analysis. scirp.org Bicalutamide-d4 Sulfide (B99878), as a deuterated reference material, is characterized and quantified using methods developed for its non-deuterated analogue, Bicalutamide (B1683754) Sulfide (also known as Bicalutamide Impurity J). synzeal.comontosight.aipharmaffiliates.com
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of Bicalutamide and its impurities, including the sulfide variant. nih.govresearchgate.net Numerous stability-indicating HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed to separate Bicalutamide from its process-related impurities and degradation products. google.compharmascholars.com These methods are designed to be specific, accurate, and robust, capable of resolving all known related substances in a single run.
A key objective in method development is to achieve adequate separation (resolution) between the main component (Bicalutamide) and all potential impurities, such as the sulfide intermediate, defluorinated homologues, and various isomers. google.comresearchgate.net Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). pharmascholars.comresearchgate.net
Below is a table summarizing typical parameters used in HPLC/UPLC methods for the analysis of Bicalutamide and its related substances, including Bicalutamide Sulfide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | UPLC | RP-HPLC | RP-HPLC |
| Column | ACQUITY UPLC BEH C18 (1.7µm, 2.1mm×50mm) google.com | Symmetry C18 (5µm, 4.6mm x 250mm) researchgate.net | Waters Symmetry C18 (3.5µm, 150mm x 4.6mm) pharmascholars.com |
| Mobile Phase | A: 0.01% TFA in Water B: 0.01% TFA in Acetonitrile (B52724) (Gradient) google.com | 0.01 M KH2PO4 (pH 3.0) : Acetonitrile (50:50 v/v) (Isocratic) researchgate.net | 0.1% TFA & 0.05% Sodium-1-octane sulphonic acid in Water : 0.1% TFA in Acetonitrile (65:35 v/v) (Isocratic) pharmascholars.com |
| Flow Rate | 0.5 mL/min google.com | Not Specified | 1.2 mL/min pharmascholars.com |
| Detection (UV) | 270 nm google.com | 215 nm researchgate.net | 270 nm pharmascholars.com |
| Column Temperature | 25°C google.com | Not Specified | Not Specified |
Gas chromatography is generally less utilized for the purity analysis of complex, non-volatile pharmaceutical compounds like Bicalutamide and its impurities. researchgate.net These molecules typically have high boiling points and may degrade at the high temperatures required for GC analysis. The primary application of GC in the context of Bicalutamide manufacturing is for the analysis of residual solvents, as outlined in pharmacopeial monographs. scirp.orgscribd.com While predicted GC-MS spectra for Bicalutamide exist, validated GC methods for the routine purity and content assessment of Bicalutamide-d4 Sulfide are not commonly reported in scientific literature, with HPLC and LC-MS being the overwhelmingly preferred techniques. drugbank.com
Mass Spectrometry-Based Quantification Utilizing this compound as an Internal Standard
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. sci-hub.se A crucial component of robust LC-MS/MS assays is the use of an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical chemical properties, chromatographic retention time, and ionization efficiency, allowing it to accurately correct for variations during sample preparation and analysis. sci-hub.se
While this compound is the theoretically perfect internal standard for quantifying its non-deuterated analogue, Bicalutamide Sulfide (Impurity J), its use is not extensively documented. However, the principle is well-established through the widespread use of Bicalutamide-d4 for the quantification of Bicalutamide in various biological matrices. glpbio.comcaymanchem.combiomol.comqub.ac.ukscienceopen.com
Numerous LC-MS/MS methods have been developed and validated for the determination of Bicalutamide in biological samples, such as human and rat plasma. akjournals.comnih.govhilarispublisher.com These methods often employ Bicalutamide-d4 as the internal standard to ensure accuracy and precision. qub.ac.ukscienceopen.com The methodologies typically involve a straightforward sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by analysis on a reverse-phase column. akjournals.comnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
The same principles and similar chromatographic conditions would apply to an assay designed to quantify the Bicalutamide Sulfide impurity, for which this compound would serve as the appropriate internal standard.
| Parameter | Method for Bicalutamide (using Telmisartan IS) akjournals.com | Method for Bicalutamide (using Tolbutamide IS) nih.gov | Method for R-Bicalutamide (using Topiramate IS) scirp.org |
|---|---|---|---|
| Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Column | Waters XBridge C18 (3.5µm, 75 x 4.6 mm) | Atlantis dC18 (40 ± 1°C) | CHIRALPAK AD-RH (5µm, 150mm×4.6mm) |
| Mobile Phase | 0.4% Formic Acid : Acetonitrile (20:80 v/v) | 0.2% Formic Acid : Acetonitrile (35:65 v/v) | Acetonitrile : 0.1% Formic Acid (50:50 v/v) |
| Flow Rate | 0.80 mL/min | 0.5 mL/min | 1.0 mL/min |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |
| MRM Transition (Analyte) | m/z 429.08 → 254.90 | m/z 428.9 → 254.7 | m/z 429.0 → 255.0 |
| Linearity Range | 0.995–1290.105 ng/mL | 1.04–1877 ng/mL | 20–3200 ng/mL |
As with purity testing, GC-MS is not the standard technique for the quantification of Bicalutamide or its sulfide metabolite in analytical and bioanalytical applications. The high molecular weight and polarity of these compounds make them better suited for LC-MS analysis. While GC-MS is a powerful tool for the characterization of impurities and has been used to obtain mass spectral data for compounds related to Bicalutamide, its application as a validated quantitative method using this compound as an internal standard is not established in the literature. researchgate.netresearchgate.net
Impurity Profiling and Related Substance Determination in Chemical Syntheses
Impurity profiling is a cornerstone of pharmaceutical development and quality control. Bicalutamide Sulfide (designated as Impurity J in the European Pharmacopoeia and USP) is a well-known process-related impurity, as it is a direct synthetic intermediate in the production of Bicalutamide. google.comsynzeal.compharmaffiliates.com Its presence and quantity in the final API must be carefully controlled to meet regulatory standards.
The development of stability-indicating analytical methods is crucial for this purpose. These methods are validated to separate the API from all potential process impurities and degradation products that may form during synthesis or upon storage. nih.govpharmascholars.com Forced degradation studies, where Bicalutamide is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light), are performed to demonstrate that the analytical method can effectively separate the newly formed degradants from the API and other known impurities. nih.govpharmascholars.com this compound serves as a certified reference standard, allowing for the positive identification and accurate quantification of the Bicalutamide Sulfide impurity in these complex mixtures.
The United States Pharmacopeia (USP) and other pharmacopoeias specify several known impurities of Bicalutamide that must be monitored. google.com
| Impurity Name | Common Designation | Nature |
|---|---|---|
| Bicalutamide Sulfide | Impurity J synzeal.compharmaffiliates.com | Synthetic Intermediate google.com |
| Desfluoro Bicalutamide | Impurity A | By-product google.com |
| Bicalutamide 2-Fluoro Isomer | Impurity B | By-product google.com |
| Deshydroxy Bicalutamide | Impurity C | By-product |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Impurity D | Starting Material / Degradant google.com |
| Bicalutamide Sulfoxide (B87167) | Impurity E | By-product |
Trace Analysis Methodologies for this compound Detection
The detection and quantification of this compound, a deuterated analog of a potential bicalutamide metabolite, at trace levels necessitate highly sensitive and specific analytical methodologies. The primary application for this compound is as an internal standard in bioanalytical methods for the accurate quantification of its non-deuterated counterpart, Bicalutamide Sulfide, in complex biological matrices such as plasma and tissue. veeprho.comcaymanchem.combiomol.comufs.ac.zaglpbio.commedchemexpress.com The structural similarity and mass difference make it an ideal tool for correcting variations during sample preparation and analysis. ufs.ac.za
The predominant technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). hilarispublisher.comhilarispublisher.comnih.govbirmingham.ac.uknih.govinotiv.comresearchgate.netscirp.org This methodology offers the requisite selectivity and sensitivity to distinguish the analyte from endogenous interferences and to quantify it at very low concentrations.
The general workflow for the trace analysis of Bicalutamide Sulfide using this compound as an internal standard involves several key steps:
Sample Preparation: The initial step involves the extraction of the analyte and the internal standard from the biological matrix. A common and efficient method is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.govnih.gov This is followed by centrifugation to separate the clean supernatant containing the analytes of interest. A known amount of this compound is spiked into the sample at the beginning of this process to ensure that any loss of the target analyte during preparation is accounted for. ufs.ac.za
Chromatographic Separation: The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. researchgate.netscirp.org Separation is typically achieved on a reverse-phase column, such as a C18 column. hilarispublisher.comnih.gov An isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid), is used to elute the compounds. nih.govscirp.org The chromatographic conditions are optimized to achieve good peak shape and separation from other matrix components.
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions are monitored for both the analyte (Bicalutamide Sulfide) and the internal standard (this compound). The mass difference of 4 Da between the deuterated and non-deuterated compounds allows for their distinct detection. caymanchem.com
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards. This ratiometric approach compensates for variability in extraction recovery and matrix effects.
While specific studies detailing the trace analysis of "this compound" are not prevalent, the analytical parameters would be analogous to those established for the parent compound, Bicalutamide, and its other metabolites. The research findings for Bicalutamide analysis provide a strong framework for the expected performance of a method for its sulfide metabolite.
Detailed Research Findings
Research on the quantification of Bicalutamide in biological fluids has established robust LC-MS/MS methods. These methods demonstrate high sensitivity, with Lower Limits of Quantification (LLOQ) often in the low ng/mL range. For instance, a highly sensitive assay for Bicalutamide in mouse plasma achieved an LLOQ of 1.04 ng/mL. nih.gov Another study for the determination of Bicalutamide in human plasma reported an LLOQ of 10 ng/mL. hilarispublisher.comhilarispublisher.com These methods exhibit excellent linearity over a wide concentration range and have been validated according to regulatory guidelines, ensuring their accuracy and precision. nih.govnih.gov
The table below summarizes typical parameters for the LC-MS/MS analysis of Bicalutamide, which would be comparable for the analysis of Bicalutamide Sulfide using this compound as an internal standard.
Table 1: Representative LC-MS/MS Parameters for Bicalutamide Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Chromatography System | HPLC or UPLC | researchgate.netscirp.org |
| Column | C18 (e.g., Atlantis dC18, Luna C18) | hilarispublisher.comnih.gov |
| Mobile Phase | Acetonitrile/Water with Formic Acid | nih.govscirp.org |
| Flow Rate | 0.3 - 0.8 mL/min | hilarispublisher.comresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | hilarispublisher.comnih.gov |
| Linearity (r²) | ≥ 0.99 | hilarispublisher.com |
| Intra- and Inter-day Precision (%CV) | < 15% | nih.govnih.gov |
| Accuracy | 85 - 115% | nih.gov |
Table 2: Example MRM Transitions for Bicalutamide Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Bicalutamide | 429.2 | 255.0 | Negative | hilarispublisher.comhilarispublisher.com |
| Bicalutamide | 428.9 | 254.7 | Negative | nih.gov |
| Bicalutamide | 429.08 | 254.90 | Negative | researchgate.net |
| Nilutamide (Internal Standard) | 316.2 | 273.2 | Negative | hilarispublisher.comhilarispublisher.com |
| Tolbutamide (Internal Standard) | 269.0 | 169.6 | Negative | nih.gov |
For the specific analysis of Bicalutamide Sulfide with this compound, the MRM transitions would be selected based on the mass-to-charge ratio of the sulfide metabolite and its deuterated analog. The principles of method development and validation would remain consistent with the established procedures for the parent drug, ensuring reliable and accurate trace-level quantification in complex biological samples.
Chemical Reactivity and Stability Studies of Bicalutamide D4 Sulfide
Oxidation Pathways: Transformation of the Sulfide (B99878) Moiety to Sulfoxide (B87167) and Sulfone
The sulfide group within the Bicalutamide-d4 Sulfide molecule is susceptible to oxidation, a common metabolic and degradation pathway. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. nih.gov
Research on bicalutamide (B1683754) analogues demonstrates that the sulfide can be efficiently oxidized to the sulfoxide. researchgate.net This selective oxidation is often achieved using a controlled amount (typically one equivalent) of an oxidizing agent at low temperatures. researchgate.net A common reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA), which, when used in equimolar amounts and at temperatures around 0°C for a short duration (15-30 minutes), selectively produces the sulfoxide derivative. researchgate.net
Further oxidation of the intermediate sulfoxide, or direct, more forceful oxidation of the initial sulfide, leads to the formation of the sulfone. This requires harsher conditions, such as using an excess of the oxidizing agent (e.g., two equivalents of m-CPBA) and conducting the reaction for a longer period (e.g., 24 hours) at room temperature. nih.gov This two-step oxidation highlights the reactivity of the sulfur atom, which is a key site for metabolic and chemical transformations of the molecule.
| Transformation | Oxidizing Agent | Reaction Conditions | Product | Source |
|---|---|---|---|---|
| Sulfide to Sulfoxide | m-Chloroperbenzoic acid (mCPBA) (1 equivalent) | Dichloromethane (DCM), 0°C, 15-30 min | Bicalutamide-d4 Sulfoxide | researchgate.net |
| Sulfide to Sulfone | m-Chloroperbenzoic acid (mCPBA) (2 equivalents) | Dichloromethane (DCM), Room Temp, 24 h | Bicalutamide-d4 Sulfone | nih.gov |
Hydrolytic Degradation Pathways and Reaction Kinetics
Hydrolytic stability is a key factor in determining a compound's persistence in aqueous environments. Forced degradation studies on the parent compound, bicalutamide, provide significant insight into the likely hydrolytic behavior of this compound. These studies test the compound's stability in acidic, basic, and neutral aqueous media.
The primary site for hydrolysis in the this compound structure is the amide linkage. Research indicates that the compound is stable under neutral and acidic (HCl) conditions. oup.comdergipark.org.tr However, it is susceptible to degradation under alkaline conditions (e.g., NaOH). oup.comdergipark.org.trnih.gov The degradation pathway involves the hydrolysis of the amide bond, breaking the molecule into two primary degradation products: an amine and a carboxylic acid. nih.govresearchgate.net Studies have been conducted on the kinetics of this base-catalyzed degradation. nih.govresearchgate.net This susceptibility to base hydrolysis is a critical characteristic of the molecule's stability profile.
| Condition | Reagent | Temperature | Duration | Result | Source |
|---|---|---|---|---|---|
| Acidic | 0.5 N HCl | 80°C | 2 h | No degradation observed | oup.com |
| Acidic | 5 N HCl | Not specified | 24 h | No degradation observed | dergipark.org.tr |
| Alkaline | 0.5 N NaOH | Room Temp | 1 h | Degradation observed (Impurity-11 formed) | oup.com |
| Alkaline | 2 N NaOH | Not specified | 24 h | Significant degradation (39.9%) | dergipark.org.tr |
| Neutral (Hydrolytic) | Water | 80°C | 2 h | No degradation observed | oup.com |
Photochemical Reactivity and Light-Induced Degradation Mechanisms
The photochemical stability of a compound determines its susceptibility to degradation upon exposure to light. Bicalutamide is known to be photoreactive and can induce photosensitivity, suggesting that light can trigger chemical changes in the molecule. researchgate.nethres.ca Safety data sheets for bicalutamide specifically note that the compound is light-sensitive. fishersci.com
Forced degradation studies under photolytic conditions have been conducted, though with some conflicting reports. Some studies indicate that bicalutamide is stable under UV irradiation, showing minimal photodegradation. snmjournals.org Conversely, other stability studies report degradation under photo conditions, implying the formation of photoproducts. nih.govresearchgate.net This discrepancy suggests that the degradation may be dependent on the specific conditions of irradiation (e.g., wavelength, intensity, solvent).
While specific degradation products for this compound under photolytic stress have not been detailed in the available literature, the general photochemistry of aryl sulfides involves pathways such as photo-oxidation of the sulfide to sulfoxide or cleavage of the carbon-sulfur bond. nih.govresearchgate.net The presence of chromophores in the molecule (the aromatic rings) allows for the absorption of UV light, which can lead to an excited state and subsequent chemical reactions. nih.gov
Thermal Degradation Processes and Product Identification
Thermal stability is assessed by exposing the compound to high temperatures to determine if decomposition occurs. Forced degradation studies performed on bicalutamide indicate that it possesses high thermal stability. When subjected to dry heat at 105°C for extended periods (up to 10 days), no significant degradation was observed. oup.comdergipark.org.tr This suggests that the molecule is stable under typical processing and storage temperatures.
While the compound is stable at moderately high temperatures, at much higher temperatures, such as those encountered during combustion (pyrolysis), decomposition will occur. The expected hazardous decomposition products from the burning of bicalutamide are typical for an organic molecule of its composition. These include carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (B91410) (from the fluorinated groups), nitrogen oxides (NOx), and sulfur oxides (SOx). scbt.com These products result from the fragmentation and oxidation of the molecule's carbon skeleton and heteroatoms.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry, Conformation, and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). For Bicalutamide-d4 Sulfide (B99878), these calculations reveal the bond lengths, bond angles, and dihedral angles that define its shape.
Like its non-deuterated counterpart and the parent Bicalutamide (B1683754), the molecule possesses considerable conformational flexibility. nih.gov Studies on Bicalutamide have shown that vast molecular flexibility is confirmed by quantum chemical calculations. nih.gov The key areas of flexibility are around the single bonds connecting the two aromatic rings to the central propanamide backbone. The presence of the sulfide linker, compared to the sulfonyl group in Bicalutamide, influences the geometry and electronic properties. The sulfide group is less polar and a weaker hydrogen bond acceptor than the sulfonyl group, which affects intramolecular interactions.
Calculations can identify stable conformers and the intramolecular hydrogen bonds that stabilize them. In related Bicalutamide structures, weak intramolecular hydrogen bonds, such as N-H···O-H and O-H···O=S, are crucial for stabilizing specific conformations. mdpi.com For the sulfide analogue, similar hydrogen bonds (e.g., N-H···O-H) would be expected, but the O-H···S interaction would be significantly weaker than an O-H···O=S bond.
Table 1: Predicted Geometric Parameters for a Stable Conformer of Bicalutamide-d4 Sulfide (Note: These are theoretical values based on calculations of analogous structures. Actual experimental values may vary.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C(aryl) | S | C(alkyl) | ~1.80 Å |
| Bond Length | C(aromatic ring) | D | - | ~1.08 Å |
| Bond Angle | C(aryl) | S | C(alkyl) | ~100-105° |
| Dihedral Angle | C(aryl) | C(aryl)-S | C(alkyl) | Varies with conformer |
Conformational Analysis and Energy Landscape Mapping of the Deuterated Sulfide
Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. This reveals the relative energies of different conformers and the energy barriers for converting between them. For this compound, the most significant conformational freedom is associated with the torsion angle around the C-S bond.
Studies on the parent Bicalutamide have identified two primary conformational families, often described as "open" and "closed" forms, which differ mainly by the torsion angle involving the sulfur-containing linker. nih.gov A similar landscape is expected for the sulfide analogue. Quantum chemical calculations can map this landscape, identifying the global minimum energy conformer and other low-energy structures that may be present in solution. mdpi.com The deuteration on the fluorophenyl ring does not significantly alter the conformational energy landscape, as the mass difference has a negligible effect on the electronic potential energy surface.
Table 2: Theoretical Relative Energies of this compound Conformers (Note: This table is illustrative, based on typical energy differences found in flexible molecules like Bicalutamide.)
| Conformer | Key Dihedral Angle (C-C-S-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Global Minimum (Closed) | ~70° | 0.0 | ~75% |
| Local Minimum (Open) | ~-90° | 5.0 | ~15% |
| Other Conformer | ~180° | 10.0 | ~5% |
| Transition State | - | >15.0 | <1% |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, the most notable feature in the predicted ¹H NMR spectrum would be the absence of signals corresponding to the protons on the fluorophenyl ring, as they have been replaced by deuterium (B1214612). The chemical shifts of nearby protons, such as those on the methylene (B1212753) (-CH₂-) group adjacent to the sulfide, would be subtly affected by the change from a sulfonyl to a sulfide linker.
Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. The C-D (carbon-deuterium) stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2800-3100 cm⁻¹) they replace. The S=O stretching frequencies prominent in Bicalutamide's IR spectrum (around 1150-1350 cm⁻¹) would be absent for the sulfide, which instead would show characteristic C-S vibrational modes at lower frequencies (around 600-800 cm⁻¹).
Table 3: Predicted Key Spectroscopic Features for this compound
| Spectroscopy Type | Feature | Predicted Region | Comments |
| ¹H NMR | Aromatic C-D | Silent | Protons replaced by deuterium. |
| ¹³C NMR | Aromatic C-D | ~115-130 ppm | Signal shows splitting due to C-D coupling. |
| IR Spectroscopy | C-D Stretch | 2100-2300 cm⁻¹ | Confirms deuteration of the aromatic ring. |
| IR Spectroscopy | S=O Stretch | Absent | Confirms sulfide instead of sulfone linker. |
Deuterium Kinetic Isotope Effects (KIE) in Chemical Transformations Involving this compound
The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. nih.govgoogleapis.com This is because the C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.
For this compound, deuteration on the fluorophenyl ring is primarily a strategy to improve metabolic stability. nih.gov A major metabolic pathway for many drugs involves oxidation of aromatic rings by cytochrome P450 enzymes, a process that often begins with the cleavage of a C-H bond. By replacing these C-H bonds with stronger C-D bonds, this metabolic oxidation can be slowed down.
Another relevant transformation is the oxidation of the sulfide linker itself. The sulfide can be oxidized in vivo to a sulfoxide (B87167) and then to a sulfone (the active form, Bicalutamide). nih.gov While the deuteration is not on the sulfide group, understanding KIEs is central to the rationale for creating deuterated drug analogues.
Table 4: Expected Deuterium KIE Values for this compound
| Reaction Type | Rate-Determining Step | Expected kH/kD | Implication for this compound |
| Aromatic Hydroxylation | C-H/C-D bond cleavage on the d4-ring | 2 to 10 | Slower metabolism via this pathway. |
| Sulfide Oxidation | Oxidation at the sulfur atom | ~1.0 | No primary KIE expected from d4-ring deuteration. |
Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the surrounding environment, such as water or a binding pocket. nih.gov
For this compound, MD simulations can:
Explore Conformational Space: MD simulations can show how the molecule flexes and transitions between different "open" and "closed" conformations in solution, providing insights beyond the static picture of quantum calculations. nih.gov
Analyze Solvation: Simulations can model how water molecules arrange around the solute, revealing the hydration structure. The less polar sulfide linker would likely exhibit weaker interactions with water compared to the sulfonyl group in Bicalutamide.
Study Protein Binding: MD simulations are used to model the interaction between a ligand and its protein target. nih.gov Simulations of this compound binding to the androgen receptor could reveal how the sulfide linker and deuteration affect the binding mode, stability of the complex, and the dynamics of key residues in the binding pocket.
These simulations are computationally intensive but offer invaluable, dynamic insights into the molecule's behavior in a biological context. core.ac.uk
Future Directions in Chemical Research of Bicalutamide D4 Sulfide
Development of Green Chemistry Approaches for its Synthesis
The synthesis of isotopically labeled compounds like Bicalutamide-d4 Sulfide (B99878) traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to address these challenges, aiming to develop more environmentally benign and efficient synthetic routes.
Future research in this area will likely focus on several key strategies:
The synthesis of bicalutamide and its thioether analogue has been shown to proceed through an intermediate epoxide. nih.gov Future green chemistry approaches could focus on optimizing this epoxidation and subsequent ring-opening with a deuterated thiol source in a more sustainable manner.
Application of Advanced Analytical Techniques for Unprecedented Trace-Level Detection
The demand for highly sensitive and selective analytical methods for detecting and quantifying Bicalutamide-d4 Sulfide and its related compounds is driven by its use as an internal standard in pharmacokinetic and metabolic studies. caymanchem.com Future advancements in analytical chemistry will push the boundaries of detection to unprecedented trace levels.
Key areas of development include:
These advanced methods will be crucial for detailed pharmacokinetic profiling, metabolism studies, and environmental monitoring, where trace-level detection is paramount. umweltbundesamt.deuniroma1.it
In-depth Mechanistic Studies of Chemical Transformations and Degradation
A thorough understanding of the chemical transformations and degradation pathways of this compound is essential for predicting its stability, identifying potential degradation products, and understanding its environmental fate.
Future research will delve into:
These mechanistic studies will provide valuable data for assessing the environmental impact and persistence of this compound and its derivatives.
Theoretical Studies on Structure-Reactivity Relationships within the Sulfide Analog Class
Computational chemistry and molecular modeling are powerful tools for gaining insights into the structure-property and structure-reactivity relationships of molecules. For this compound and its analogs, theoretical studies can provide a deeper understanding of their chemical behavior.
Future research directions in this area include:
By combining theoretical calculations with experimental data, researchers can build comprehensive models that explain and predict the chemical behavior of the bicalutamide sulfide analog class, guiding the design of new compounds with desired properties. nih.govresearchgate.net
Q & A
Q. What analytical methods are recommended for quantifying Bicalutamide-d4 Sulfide in pharmaceutical formulations, and how can experimental errors be minimized?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for quantification. Pharmacopeial guidelines specify using standard solutions with zinc acetate and sodium hydroxide to stabilize sulfide components, preventing oxidation and volatilization . For deuterated compounds, ensure isotopic purity via mass spectrometry, as deuterium substitution can alter retention times. To minimize errors, calibrate instruments using certified reference standards (e.g., USP Bicalutamide Related Compound A RS) and replicate measurements under controlled pH and temperature conditions . Data validation should include error analysis, such as comparing theoretical vs. observed sulfur recovery rates (e.g., ±1.68% error in sulfide quantification under 250°C conditions) .
Q. How should researchers design initial experiments to assess the stability of this compound under varying pH conditions?
Stability studies should follow a factorial design, varying pH (e.g., 2–12), temperature (e.g., 25°C–60°C), and time (e.g., 0.33–1.67 hours) to mimic physiological and storage conditions . Use buffered solutions to maintain target pH levels, and sample at intervals to measure degradation products via GC or HPLC. For sulfide stability, preserve samples with zinc acetate to precipitate sulfide ions and prevent oxidation . Include controls with non-deuterated Bicalutamide to isolate isotopic effects on degradation kinetics. Report results using standardized metrics (e.g., % recovery, error margins) and validate with statistical methods like ANOVA .
Advanced Research Questions
Q. What methodologies resolve discrepancies in reported stability data for this compound across studies?
Contradictions often arise from differences in experimental conditions (e.g., oxygen exposure during sampling, inconsistent preservation methods). To address this:
- Meta-analysis : Compare datasets using harmonized variables (e.g., pH, ionic strength) and apply regression models to isolate confounding factors .
- Replication studies : Reproduce conflicting experiments with strict adherence to pharmacopeial protocols (e.g., USP Chapter ⟨⟩ guidelines for alcohol content and residual solvents) .
- Error source identification : Quantify variability from sulfide oxidation (e.g., ±1.93% error at 1.00-hour sampling) and adjust for ionic strength effects using conductivity data .
Q. How does deuteration impact the pharmacokinetic (PK) analysis of this compound compared to its non-deuterated form?
Deuteration alters molecular weight and bond stability, affecting metabolic pathways. Methodological considerations include:
- Isotopic effect studies : Compare in vitro hepatic microsomal assays for deuterated vs. non-deuterated forms to assess metabolic rate differences .
- PK modeling : Use compartmental models incorporating deuterium’s kinetic isotope effect (KIE) on CYP450 enzyme interactions. For example, deuterated compounds may exhibit prolonged half-lives due to slower C-D bond cleavage .
- Analytical validation : Employ LC-MS/MS with deuterated internal standards to correct for matrix effects and ensure accurate quantification .
Q. What advanced techniques optimize the synthesis of this compound while ensuring isotopic purity?
- Deuterium incorporation : Use deuterated precursors (e.g., D₄-acetic anhydride) in sulfonation reactions, monitored via NMR to confirm ≥98% isotopic enrichment .
- Purification : Apply preparative HPLC with a phenyl-hexyl stationary phase to separate deuterated isomers from non-deuterated byproducts .
- Quality control : Validate purity using orthogonal methods (e.g., elemental analysis for sulfur content, FT-IR for functional groups) and report deviations using standardized error metrics .
Methodological Guidelines
- Experimental reproducibility : Document all procedures in line with CONSORT guidelines, including raw data for reaction times, temperatures, and error margins .
- Data presentation : Use tables to summarize key parameters (e.g., Cd%, V values, S% recovery) and avoid duplicating graphical and textual data .
- Ethical compliance : For studies involving human-derived samples, include ethics committee approval and informed consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
